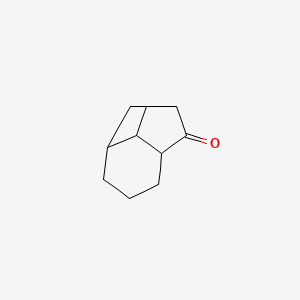![molecular formula C15H12N2O3 B14667016 Phenyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 38886-89-4](/img/structure/B14667016.png)
Phenyl [3-(isocyanatomethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that features a phenyl ring substituted with an isocyanatomethyl group and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of phenyl isocyanate with 3-(isocyanatomethyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Phenyl isocyanate+3-(isocyanatomethyl)phenol→Phenyl [3-(isocyanatomethyl)phenyl]carbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include bismuth (III) oxide, which has been shown to be effective in the catalytic decomposition of methyl N-phenyl carbamate to produce phenyl isocyanate .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Formation of phenyl [3-(carboxymethyl)phenyl]carbamate.
Reduction: Formation of phenyl [3-(aminomethyl)phenyl]carbamate.
Substitution: Formation of phenyl [3-(substituted methyl)phenyl]carbamate.
Applications De Recherche Scientifique
Phenyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based pharmaceuticals.
Industry: Utilized in the production of polymers and coatings due to its ability to form stable carbamate linkages.
Mécanisme D'action
The mechanism of action of Phenyl [3-(isocyanatomethyl)phenyl]carbamate involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This reactivity is exploited in various applications, including the formation of polymeric materials and the modification of biological molecules.
Comparaison Avec Des Composés Similaires
Phenyl [3-(isocyanatomethyl)phenyl]carbamate can be compared with other similar compounds such as:
Phenyl isocyanate: A simpler compound with a single isocyanate group.
Methyl N-phenyl carbamate: A related compound used in the synthesis of phenyl isocyanate.
Phenyl [3-(aminomethyl)phenyl]carbamate: A reduced form of the compound with an amine group instead of an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a carbamate group, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
38886-89-4 |
|---|---|
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
phenyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H12N2O3/c18-11-16-10-12-5-4-6-13(9-12)17-15(19)20-14-7-2-1-3-8-14/h1-9H,10H2,(H,17,19) |
Clé InChI |
LCSZFOSZPDUSJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




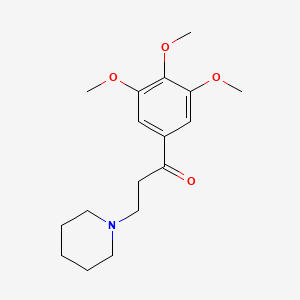

![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
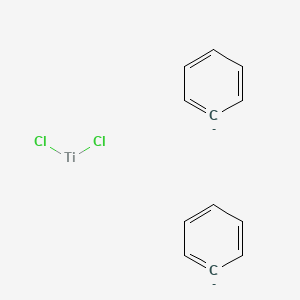

![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
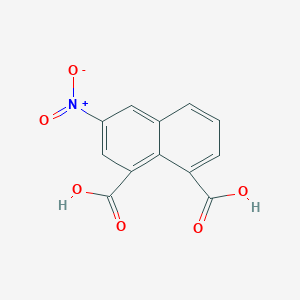
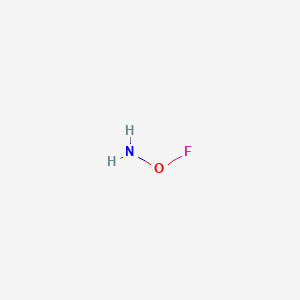

![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
